molecular formula C10H10BrNO3 B5882358 5-Bromo-2-(propanoylamino)benzoic acid

5-Bromo-2-(propanoylamino)benzoic acid

Cat. No.: B5882358
M. Wt: 272.09 g/mol
InChI Key: KGVFWRGFOJBDFF-UHFFFAOYSA-N
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Description

5-Bromo-2-(propanoylamino)benzoic acid (IUPAC name: 5-bromo-2-[(propanoyl)amino]benzoic acid) is a substituted benzoic acid derivative with a bromine atom at the 5-position and a propanoylamino (-NHCOC₂H₅) group at the 2-position. Its molecular formula is C₁₀H₁₀BrNO₃ (molecular weight: 272.10 g/mol). Substituted benzoic acids are widely used in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and functional versatility .

Properties

IUPAC Name

5-bromo-2-(propanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-2-9(13)12-8-4-3-6(11)5-7(8)10(14)15/h3-5H,2H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVFWRGFOJBDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(propanoylamino)benzoic acid can be achieved through several steps:

    Amidation: The propanoylamino group can be introduced through an amidation reaction. This involves reacting the brominated benzoic acid with propanoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(propanoylamino)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

    Oxidation Products: Quinones or carboxylic acids.

    Reduction Products: Amines or alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

5-Bromo-2-(propanoylamino)benzoic acid has several scientific research applications:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs and active pharmaceutical ingredients.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(propanoylamino)benzoic acid depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the bromine atom and the propanoylamino group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituent at the 2-position significantly influences solubility, acidity, and reactivity. Key comparisons include:

5-Bromo-2-chlorobenzoic Acid
  • Formula : C₇H₄BrClO₂ (MW: 235.46 g/mol).
  • Synthesis : Produced via a one-pot hydrolysis of 2-chloro-5-bromobenzotrichloride with >95% yield and 80–92% purity .
  • Properties :
    • Low solubility in water due to the electron-withdrawing chloro group, enhancing acidity (pKa ~2.1–2.5).
    • High thermal stability, making it a versatile intermediate for pharmaceuticals and agrochemicals .
5-Bromo-2-(phenylamino)benzoic Acid
  • Formula: C₁₃H₁₀BrNO₂ (MW: 292.13 g/mol).
  • Synthesis : Prepared via Ullman coupling of 2,5-dibromobenzoic acid with aniline, yielding a crystalline product with intramolecular hydrogen bonds (N–H⋯O) and dimeric carboxylate interactions .
  • Properties: Reduced solubility compared to the propanoylamino derivative due to the bulky phenylamino group. Studied for non-steroidal anti-inflammatory drug (NSAID) applications, leveraging its hydrogen-bonding network for target binding .
5-Bromo-2-(butanoylamino)benzoic Acid
  • Formula: C₁₁H₁₂BrNO₃ (MW: 286.12 g/mol).

Structural and Functional Comparison

Compound Substituent Molecular Weight (g/mol) Key Properties Applications
5-Bromo-2-(propanoylamino)benzoic acid Propanoylamino (-NHCOC₂H₅) 272.10 Moderate solubility (amide enhances polarity); potential prodrug candidate Pharmaceuticals, agrochemicals
5-Bromo-2-chlorobenzoic acid Chloro (-Cl) 235.46 High acidity (pKa ~2.1); low solubility; thermal stability Synthetic intermediate
5-Bromo-2-(phenylamino)benzoic acid Phenylamino (-NHC₆H₅) 292.13 Crystalline with hydrogen-bonded dimers; NSAID research Anti-inflammatory drug development
5-Bromo-2-isobutoxybenzoic acid Isobutoxy (-OC₄H₉) 273.13 Enhanced lipophilicity; used in organic synthesis Agrochemical precursors

Q & A

Q. Table 1: Comparison of Brominating Agents

Brominating AgentYield (%)SelectivityReaction Conditions
1,3-Dibromo-5,5-dimethylhydantoin85HighH₂SO₄, 25°C, 6h
NaBrO₃78ModerateH₂SO₄, 40°C, 8h

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and propanoylamino group integration. For example, aromatic protons in similar brominated benzoic acids resonate at δ 7.2–8.5 ppm .
  • X-ray Crystallography : Used to resolve crystal packing and hydrogen-bonding networks. For instance, hydrogen bonds between the carboxylic acid group and adjacent molecules in 5-Bromo-2-(phenylamino)benzoic acid stabilize its lattice .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (expected ~286 g/mol for C₁₀H₉BrN₂O₃).

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:
X-ray diffraction provides atomic-level insights:

  • Refinement Parameters : R-factors (e.g., R₁ < 0.05) and displacement parameters validate structural accuracy. For example, anisotropic displacement parameters for bromine atoms in 5-Bromo-2-(phenylamino)benzoic acid were refined to confirm positional stability .
  • Hydrogen Bonding : The carboxylic acid group often forms intermolecular O–H⋯O bonds (length ~2.6–2.8 Å), influencing crystal packing .

Q. Table 2: Hydrogen-Bond Geometry in Brominated Benzoic Acids

Donor–AcceptorDistance (Å)Angle (°)Reference
O–H⋯O (carboxylic)2.65165
N–H⋯O (amide)2.89155

Advanced: How do brominating agents influence reaction efficiency and regioselectivity?

Answer:
Choice of brominating agent affects yield and positional control:

  • Electrophilic Bromination : Agents like Br₂ in H₂SO₄ favor para-bromination in electron-rich aromatic systems. Steric effects from the propanoylamino group may direct bromine to the 5-position.
  • Radical Bromination : N-Bromosuccinimide (NBS) with AIBN initiator can achieve selective bromination under UV light, useful for thermally sensitive substrates .

Advanced: What computational methods predict the biological interactions of this compound?

Answer:

  • Molecular Docking : Studies on similar brominated benzoic acids (e.g., 5-Bromo-2-{[3-(octyloxy)benzyl]sulfanyl}benzoic acid) use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2. The bromine atom’s electronegativity and steric bulk influence binding affinity .
  • DFT Calculations : Predict reactivity sites by analyzing frontier molecular orbitals (HOMO/LUMO). For example, the carboxylic acid group’s electron-withdrawing effect enhances electrophilic substitution at the bromine-bearing position .

Advanced: How do reaction conditions affect the stability of the propanoylamino group during synthesis?

Answer:

  • Acidic Conditions : Propanoylamino groups may hydrolyze under strong acids (e.g., H₂SO₄). Use mild acids (acetic acid) or buffer systems (pH 4–6) to preserve the amide bond.
  • Thermal Stability : Prolonged heating (>100°C) in polar aprotic solvents (DMF) can lead to decomposition. Monitor reaction progress via TLC or in-situ IR .

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